molecular formula C9H17N3O B1491836 6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide CAS No. 2098090-54-9

6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide

Cat. No.: B1491836
CAS No.: 2098090-54-9
M. Wt: 183.25 g/mol
InChI Key: UAJQUWKILJBMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-3-azabicyclo[311]heptane-3-carboximidamide is a chemical compound with a complex molecular structure It belongs to the class of bicyclic amines and contains an ethoxy group attached to the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The ethoxy group can be introduced through an etherification reaction using ethylating agents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions of bicyclic amines with biological targets. It can serve as a probe to investigate the binding affinity and specificity of various receptors and enzymes.

Medicine: Potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may be harnessed for various applications, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 6-Ethoxy-3-azabicyclo[3.1.1]heptane

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes

  • 6- { [ (tert-butoxy)carbonyl]amino}-3- { [ (9H-fluoren-9-yl)methoxy carbonyl]-6- ((tert-butoxycarbonyl)amino}-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Uniqueness: 6-Ethoxy-3-azabicyclo[311]heptane-3-carboximidamide stands out due to its specific structural features, such as the presence of the ethoxy group and the carboximidamide moiety

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

6-ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-2-13-8-6-3-7(8)5-12(4-6)9(10)11/h6-8H,2-5H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJQUWKILJBMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide
Reactant of Route 2
6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide
Reactant of Route 3
Reactant of Route 3
6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide
Reactant of Route 4
6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide
Reactant of Route 5
6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide
Reactant of Route 6
6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.